molecular formula C20H26N2O5S B1665175 (2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide CAS No. 849773-63-3

(2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide

Cat. No. B1665175
CAS RN: 849773-63-3
M. Wt: 406.5 g/mol
InChI Key: DGZZVIWCMGVHGV-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N(2)-([biphenyl]-4-ylsulfonyl)-N-hydroxy-N(2)-isopropoxy-D-valinamide is a hydroxamic acid that is N-hydroxy-D-valinamide in which the alpha-amino group has been substituted by isopropoxy and [biphenyl]-4-ylsulfonyl groups. A selective matrix metalloproteinase-2 (MMP-2) inhibitor, it is one of the most potent inducers of autophagy. Its physiological roles include angiogenesis, cancer metastasis, embryogenesis, tissue remodeling in development, and wound healing. It has a role as an EC 3.4.24.24 (gelatinase A) inhibitor, an autophagy inducer, an antineoplastic agent and a melanin synthesis inhibitor. It is a hydroxamic acid and a D-valine derivative.

Scientific Research Applications

1. Inhibition of MMP-2 for Cancer Treatment ARP 101 is a potent and selective inhibitor of matrix metalloproteinase-2 (MMP-2), which plays a significant role in the degradation of the extracellular matrix. This is particularly relevant in cancer metastasis, where MMP-2 facilitates the invasion of cancer cells into surrounding tissues and blood vessels. ARP 101 has been shown to inhibit the growth of fibrosarcoma HT1080 cells in vitro, indicating its potential as a therapeutic agent in cancer treatment .

Tissue Remodeling and Wound Healing

MMP-2 is involved in normal physiological processes such as tissue remodeling during development, embryogenesis, and wound healing. By selectively inhibiting MMP-2, ARP 101 could be used to modulate these processes, potentially aiding in the treatment of conditions that involve excessive or insufficient tissue remodeling .

Angiogenesis Regulation

Angiogenesis, the formation of new blood vessels, is another process where MMP-2 plays a crucial role. ARP 101’s inhibition of MMP-2 could be used to control angiogenesis, which has implications for treating diseases such as cancer, where angiogenesis supports tumor growth and metastasis .

4. Autophagy-Associated Cell Death in Cancer Cells ARP 101 induces autophagy-associated cell death in cancer cells. It promotes the formation of autophagosomes and the conversion of LC3I into LC3II, which are key steps in the autophagy pathway. This suggests that ARP 101 could be used to trigger cell death in cancer cells through the induction of autophagy .

Potential Role in Arthritis Treatment

Given MMP-2’s involvement in the degradation of extracellular matrix components, ARP 101 may have therapeutic potential in treating arthritis, where the breakdown of cartilage is a major concern .

Embryogenesis and Reproduction

During embryonic development and reproduction, MMP-2 assists in the remodeling of tissues necessary for these processes. ARP 101 could be explored for its effects on these critical stages of life due to its selective inhibition of MMP-2 .

Mechanism of Action

Target of Action

ARP 101 is a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2) . MMP-2 is an enzyme involved in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .

Mode of Action

ARP 101 interacts with its target, MMP-2, by inhibiting its activity. This inhibition is highly selective, with ARP 101 displaying approximately 600-fold selectivity over MMP-1 . The IC50 values are 0.81 nM for MMP-2 and 486 nM for MMP-1 .

Biochemical Pathways

The inhibition of MMP-2 by ARP 101 affects the degradation of the extracellular matrix, a key process in various physiological and pathological events. In addition, ARP 101 induces autophagy-associated cell death in cancer cells . It effectively induces the formation of autophagosomes and the conversion of LC3I into LC3II .

Pharmacokinetics

It is soluble to 100 mm in dmso and to 25 mm in ethanol , which suggests that it could be administered in a suitable solvent for optimal bioavailability.

Result of Action

The primary result of ARP 101’s action is the inhibition of MMP-2 activity, leading to changes in extracellular matrix degradation. This can have significant effects in various contexts, such as slowing the progression of diseases like arthritis and cancer. In cancer cells, ARP 101 induces autophagy-associated cell death .

properties

IUPAC Name

(2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5S/c1-14(2)19(20(23)21-24)22(27-15(3)4)28(25,26)18-12-10-17(11-13-18)16-8-6-5-7-9-16/h5-15,19,24H,1-4H3,(H,21,23)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZZVIWCMGVHGV-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NO)N(OC(C)C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)NO)N(OC(C)C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60461471
Record name (2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide

CAS RN

849773-64-4
Record name (2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARP 101
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide
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(2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide
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(2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide
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(2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide
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(2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide
Reactant of Route 6
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(2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide

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